molecular formula C25H29NO4S2 B5189054 (5Z)-3-ethyl-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-ethyl-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5189054
M. Wt: 471.6 g/mol
InChI Key: URRGXGBEXPWQEY-HAHDFKILSA-N
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Description

The compound (5Z)-3-ethyl-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its biological activity, and a benzylidene moiety, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ethyl-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolidinone Core: This can be achieved through the reaction of an appropriate amine with carbon disulfide and an alkyl halide under basic conditions.

    Introduction of the Benzylidene Moiety: This step involves the condensation of the thiazolidinone core with a benzaldehyde derivative under acidic or basic conditions to form the benzylidene group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-ethyl-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene moiety can be reduced to form the corresponding alkane.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alkanes.

Scientific Research Applications

(5Z)-3-ethyl-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazolidinone derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-3-ethyl-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can interact with active sites of enzymes, potentially inhibiting their activity. The benzylidene moiety can enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene moieties but different core structures.

Uniqueness

The uniqueness of (5Z)-3-ethyl-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(5Z)-3-ethyl-5-[[3-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4S2/c1-6-26-24(27)23(32-25(26)31)15-18-8-10-20(22(14-18)28-5)29-11-12-30-21-13-17(4)7-9-19(21)16(2)3/h7-10,13-16H,6,11-12H2,1-5H3/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRGXGBEXPWQEY-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCCOC3=C(C=CC(=C3)C)C(C)C)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCCOC3=C(C=CC(=C3)C)C(C)C)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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